Diospongin B

Description

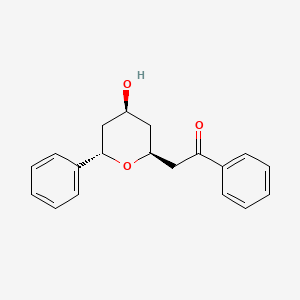

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[(2S,4S,6S)-4-hydroxy-6-phenyloxan-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C19H20O3/c20-16-11-17(13-18(21)14-7-3-1-4-8-14)22-19(12-16)15-9-5-2-6-10-15/h1-10,16-17,19-20H,11-13H2/t16-,17-,19-/m0/s1 |

InChI Key |

HQTSVUPKAYCDEB-LNLFQRSKSA-N |

Isomeric SMILES |

C1[C@@H](C[C@H](O[C@@H]1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(CC(OC1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Synonyms |

diospongin B |

Origin of Product |

United States |

Biological Profile of Diospongin B

In-Vitro and In-Vivo Biological Activities

The most significant and well-documented biological effect of this compound is its strong inhibitory activity on bone resorption induced by parathyroid hormone (PTH). derpharmachemica.comthieme-connect.com This activity is particularly noteworthy as its epimer, Diospongin A, which differs only in the stereochemistry at one carbon center, shows no such effect, highlighting the crucial role of its specific three-dimensional structure. derpharmachemica.comthieme-connect.com The potency of this compound in this regard has been compared to that of elcatonin, a clinically used drug for osteoporosis, positioning it as a promising lead compound for the development of new anti-osteoporotic therapies. derpharmachemica.com

While diarylheptanoids as a class have been reported to possess cytotoxic, anti-inflammatory, and antioxidant properties, specific studies focusing on these activities for this compound are not extensively available in the current body of scientific literature. acgpubs.orgnih.govresearchgate.net The research on this compound has been predominantly centered on its effects on bone metabolism.

Mechanism of Action

The mechanism through which this compound exerts its anti-resorptive effects is believed to involve the inhibition of osteoclast formation and function. thieme-connect.com Osteoclasts are the cells responsible for bone breakdown, and their activity is tightly regulated. Key signaling pathways, such as the RANKL/RANK system, are crucial for osteoclast differentiation and activation. researchgate.netclinmedjournals.org By interfering with these processes, this compound can effectively reduce the rate of bone resorption. thieme-connect.com

Potential Synergistic Effects

There is currently no available research data to suggest any synergistic effects of this compound with other compounds.

Chemical Synthesis and Synthetic Route Development

Stereoselective Total Synthesis of Diospongin B

The total synthesis of this compound presents a considerable challenge due to the presence of multiple stereogenic centers within its tetrahydropyran (B127337) (THP) core. Chemists have devised both enantioselective and diastereoselective strategies to control the absolute and relative stereochemistry of this complex molecule.

Enantioselective Strategies

Enantioselective approaches aim to establish the absolute stereochemistry of this compound early in the synthetic sequence, often employing chiral catalysts or auxiliaries. One notable strategy involves an enantioselective hetero-Diels-Alder reaction to construct the tetrahydropyran ring. aurigeneservices.com Another successful approach utilized a catalytic enantioselective inverse-electron-demand oxa[4+2] cycloaddition to form a key dihydropyran intermediate. acs.orgnih.gov This intermediate was then carried forward to complete the synthesis of (-)-Diospongin B. acs.orgnih.gov

Researchers have also employed enzyme-mediated kinetic resolution to separate a racemic tetrahydropyranol intermediate, providing access to the desired enantiomer for the synthesis of Diospongin A, a closely related natural product. thieme-connect.com Ether transfer methodology has also been developed to stereoselectively generate 1,3-diol mono- and diethers, which are crucial precursors for the enantioselective synthesis of both Diospongin A and B. nih.gov This method required the development of second-generation activation conditions to accommodate substrates with adjacent sp²-hybridized substituents. nih.gov

Diastereoselective Approaches

Diastereoselective strategies focus on controlling the relative stereochemistry of the substituents on the tetrahydropyran ring. A common approach involves the diastereoselective reduction of a tetrahydropyran-4-one intermediate. For instance, reduction with L-Selectride has been shown to favor the formation of the desired diastereomer of the corresponding alcohol. thieme-connect.com

Another diastereoselective method involves a base-catalyzed intramolecular conjugate addition of an α,β-unsaturated ester, which sets a key stereocenter. researchgate.net The Maitland-Japp reaction has also been employed to construct a dihydropyran-4-one, which can then be converted to highly substituted tetrahydropyran-4-ones in a diastereoselective manner. researchgate.netclarkegroupchem.org Furthermore, a stereodivergent oxy-Michael cyclization has been developed, where the choice of acidic or basic conditions can selectively produce either the 2,6-cis or 2,6-trans-tetrahydropyran, respectively. whiterose.ac.uk

Key Methodologies in this compound Synthesis

Several powerful chemical reactions have been instrumental in the successful total synthesis of this compound. These methodologies have enabled the efficient construction of the core tetrahydropyran ring and the installation of its characteristic diarylheptanoid side chains.

Oxy-Michael Cyclization

The intramolecular oxy-Michael addition is a frequently employed strategy for the formation of the tetrahydropyran ring in this compound synthesis. thieme-connect.comresearchgate.net This reaction involves the cyclization of a hydroxy-enone or a related precursor, where the hydroxyl group attacks the β-carbon of the α,β-unsaturated system. The stereochemical outcome of this cyclization can be controlled to produce the desired cis or trans relationship between the substituents on the tetrahydropyran ring. acs.orgnih.gov A stereodivergent synthesis of 2,6-disubstituted tetrahydropyrans has been achieved using a sodium hexamethyldisilazide-promoted oxy-Michael cyclization of (E)-ζ-hydroxy α,β-unsaturated esters. acs.orgnih.gov This method can produce the kinetically favored trans-THPs at low temperatures and, with the addition of TMEDA, the thermodynamically preferred cis-THPs at room temperature. acs.orgnih.gov

Ether Transfer Methodology

A novel ether transfer methodology has been developed for the stereoselective formation of syn-1,3-diol mono- or diethers, which are key intermediates in the synthesis of both Diospongin A and B. nih.gov This method involves the electrophilic activation of a homoallylic alkoxyether. nih.gov Initial conditions using iodine monochloride were not suitable for substrates with adjacent sp²-hybridized substituents, a feature present in Diospongin precursors. nih.gov Consequently, second-generation conditions using N-iodosuccinimide in wet nitromethane (B149229) were developed to overcome this limitation and successfully applied to the enantioselective synthesis of the diospongins. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in the synthesis of this compound to attach the aryl groups to the tetrahydropyran core. acs.orgnih.govacs.orgnih.gov In one approach, a highly stereoselective and ligand-controlled regiodivergent sp³–sp² Suzuki–Miyaura cross-coupling of a 2-ethoxy dihydropyranyl boronate was developed. acs.orgnih.gov This method allows for the selective formation of either the 4- or 6-aryl dihydropyran derivative, providing a versatile route to the natural product and confirming its absolute stereochemistry. acs.orgnih.govacs.orgnih.gov

Prins Cyclization Applications

The Prins cyclization, a powerful tool for the formation of tetrahydropyran rings, has been utilized in the synthesis of this compound and its diastereomer, Diospongin A. thieme-connect.deresearchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. researchgate.net

In one approach, the Prins cyclization between cinnamaldehyde (B126680) and a homoallylic alcohol, catalyzed by trifluoroacetic acid (TFA), yielded the corresponding tetrahydropyran derivative as a single diastereomer. thieme-connect.dethieme-connect.com This intermediate was then carried forward to synthesize Diospongin A through a sequence involving enzymatic kinetic resolution, Mitsunobu inversion, and Wacker oxidation. thieme-connect.de Another synthesis of (±)-Diospongin A also employed a Prins cyclization as a key step to control the relative stereochemistry of the three contiguous stereocenters. researchgate.net While these syntheses primarily targeted Diospongin A, the strategic application of the Prins cyclization demonstrates its potential for accessing the tetrahydropyran core shared by both diastereomers.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a robust and efficient method for the construction of the tetrahydropyran ring in several total syntheses of this compound and its analogs. thieme-connect.comdigitellinc.com This strategy often involves the use of a Grubbs' catalyst to cyclize a diene precursor.

One synthetic route to (–)-Diospongin B involved the formation of a dienic ester which, upon treatment with a second-generation Grubbs' catalyst (G-II), underwent RCM to provide an unsaturated lactone in high yield. thieme-connect.com This lactone was then further elaborated to the final product. thieme-connect.com In a stereodivergent approach, a one-pot sequence combining RCM, deprotection, and an oxa-Michael addition was developed to access both Diospongin A and B from a common homoallylic alcohol intermediate. digitellinc.com

The following table summarizes a key RCM reaction in the synthesis of a this compound precursor:

| Reactant | Catalyst | Product | Yield | Reference |

| Dienic ester 18 | G-II | Unsaturated lactone 19 | 90% | thieme-connect.com |

Aldol (B89426) Reactions and Their Variants

Aldol reactions, particularly the Mukaiyama aldol reaction, have been instrumental in constructing key fragments and setting stereocenters in the synthesis of this compound. thieme-connect.comresearchgate.netgrafiati.comresearchgate.net The Mukaiyama aldol reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, typically promoted by a Lewis acid. researchgate.net

In one enantioselective total synthesis, a vinylogous Mukaiyama aldol reaction between a silyl enol ether and a chiral β-alkoxy aldehyde was a crucial step. thieme-connect.com This reaction, followed by an oxa-Michael addition, led to the formation of the tetrahydropyran ring. thieme-connect.comresearchgate.net Another approach utilized a Nagao acetate (B1210297) aldol reaction to generate key aldol products that were subsequently converted into the necessary aldehyde precursor for a later Mukaiyama aldol reaction. thieme-connect.com

Barbier Reaction Applications

The Barbier reaction, a one-pot nucleophilic addition of an organic halide to a carbonyl compound in the presence of a metal, has been applied in the synthesis of this compound analogues. rsc.orgresearchgate.net This reaction is valued for its functional group tolerance. rsc.orgresearchgate.net

In a recent synthetic endeavor towards a this compound analogue, a zinc-mediated Barbier allylation was employed. rsc.orgacs.org An aldehyde intermediate was subjected to Barbier allylation with allylbromide in tetrahydrofuran, followed by further transformations to yield the desired tetrahydropyran structure. rsc.orgacs.org Another synthetic study utilized a Barbier reaction in conjunction with a Luche reduction as key steps. researchgate.net

Challenges and Advances in Stereochemical Control

A primary challenge in the total synthesis of this compound is the precise control of the stereochemistry, particularly the trans-2,6-disubstituted tetrahydropyran ring. holycross.edu

Control of Tetrahydropyran Ring Stereochemistry

Achieving the desired trans-2,6-stereochemistry of the tetrahydropyran ring is a central theme in the synthesis of this compound. holycross.edursc.orgrsc.orgthieme-connect.comresearchgate.netrptu.dethieme-connect.com Various strategies have been developed to address this challenge.

One method involves the conjugate addition of nucleophiles to 6-substituted-2H-dihydropyran-4-ones, which are products of the Maitland-Japp reaction. rsc.orgrsc.org The stereoelectronic preference for the pseudo-axial addition of the nucleophile leads to the formation of the desired trans-2,6-stereochemical arrangement. rsc.orgrsc.org For instance, the addition of Gilman cuprates to these dihydropyranones stereoselectively yields 2,6-trans-tetrahydropyran-4-ones. rsc.org

Another approach utilizes an intramolecular oxy-Michael reaction. researchgate.netresearchgate.net The cyclization of a (E)-ζ-hydroxy α,β-unsaturated ester can be directed to favor the kinetically controlled trans-THP product at low temperatures. researchgate.net An unanticipated bicyclic etherification during a Luche reduction has also been discovered to yield the thermodynamically less stable 4-hydroxy-2,6-trans-disubstituted-THP moiety. acs.org

The following table highlights different methods used to control the tetrahydropyran ring stereochemistry:

| Method | Key Features | Resulting Stereochemistry | Reference |

| Conjugate Addition to Dihydropyranones | Axial addition of nucleophiles (e.g., Gilman cuprates) to a double bond. | trans-2,6 | rsc.org |

| Oxa-Michael Cyclization | Kinetically controlled cyclization of a hydroxy unsaturated ester at -78 °C. | trans-2,6 | researchgate.net |

| Bicyclic Etherification (Luche Reduction) | Unanticipated reaction pathway leading to the less stable isomer. | trans-2,6 | acs.org |

| Achmatowicz Rearrangement | Followed by reductive γ-deoxygenation and Matsuda-Heck coupling. | trans-2-aryl-6-alkyl | thieme-connect.comresearchgate.net |

Asymmetric Synthesis Considerations

The majority of synthetic routes towards this compound are asymmetric, aiming to produce a single enantiomer of the natural product. thieme-connect.comresearchgate.net This necessitates the use of chiral auxiliaries, chiral pool precursors, or enantioselective catalysts. thieme-connect.com

Key strategies for inducing asymmetry include:

Keck asymmetric allylation: Used to establish an early stereocenter. thieme-connect.com

Brown allylation: Employed using (+)-Ipc₂B-allyl to achieve diastereoselectivity. thieme-connect.com

CBS reduction: Utilized for the stereoselective reduction of keto groups. thieme-connect.com

Enzymatic kinetic resolution: Applied to separate enantiomers of key alcohol intermediates. thieme-connect.comresearchgate.net

Catalytic asymmetric hetero-Diels-Alder reaction: A key step in an enantioselective total synthesis. aurigeneservices.com

Achmatowicz rearrangement: Used to construct the chiral tetrahydropyran core from a furan (B31954) precursor. thieme-connect.comresearchgate.net

One notable asymmetric synthesis features a high-yielding three-step sequence of Achmatowicz rearrangement, reductive γ-deoxygenation, and Matsuda-Heck coupling to construct the challenging trans-2-aryl-6-alkyltetrahydropyran intermediate common to this compound and related natural products. thieme-connect.comresearchgate.netthieme-connect.com

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for a systematic investigation into the structural features essential for its biological activity. By modifying different parts of the molecule, researchers can probe the impact of these changes on the compound's properties.

Several strategies have been employed to chemically modify the this compound scaffold. These modifications often target the aromatic rings or the tetrahydropyran core.

One common approach involves the Prins cyclization reaction to construct the tetrahydropyran ring, which can then be further functionalized. For instance, a new tetrahydropyran scaffold was prepared through a Prins reaction between hepta-1,6-dien-4-ol (B1294630) and benzaldehyde. researchgate.net Subsequent modifications, such as Mitsunobu reactions and a cross-metathesis/Wacker oxidation sequence , were used to introduce different functional groups and create analogues of Diospongin A, a diastereomer of this compound. researchgate.net

Another strategy involves the modification of 6-substituted-2H-dihydropyran-4-ones. These intermediates can be treated with various nucleophiles to introduce diversity at different positions of the tetrahydropyran ring. For example, reaction with Gilman cuprates leads to 2,6-trans-tetrahydropyran-4-ones, while using L-Selectride can produce 3,6-disubstituted tetrahydropyrans. rsc.orgrsc.org Trapping the enolate intermediate with carbon electrophiles allows for the synthesis of 3,3,6-trisubstituted tetrahydropyrans. rsc.orgrsc.org

The Julia–Kocienski olefination has also been utilized as a key step in the synthesis of diospongin analogues. aurigeneservices.com This method allows for the formation of the carbon-carbon double bond in a precursor, which is then cyclized to form the tetrahydropyran ring. This approach has been noted for its efficiency and the use of readily available starting materials. aurigeneservices.com

Furthermore, a rearrangement of a δ-hydroxyalkynone to a 2,3-dihydro-4H-pyran-4-one has been reported as a key step in a synthetic route that led to the formation of this compound and several of its analogues. nih.gov This method also unexpectedly produced a thermodynamically less stable 4-hydroxy-2,6-trans-disubstituted-THP moiety through a bicyclic etherification under Luche reduction conditions. nih.gov

The synthesis of structural congeners of this compound, which are molecules with similar structures, has been a focus of several research groups. These efforts have led to the creation of various related compounds, including enantiomers and epimers.

For example, the total synthesis of ent-diospongin A and epimer-diospongin B has been accomplished. aurigeneservices.com This synthesis utilized key reactions such as the Julia–Kocienski olefination, Weinreb amide formation, Grignard reaction, and Lewis acid-catalyzed cyclization. aurigeneservices.com

In another approach, a stereodivergent synthesis of Diospongin A and B was developed, employing a one-pot ring-closing metathesis/deprotection/oxa-Michael addition sequence as the key step. digitellinc.com This strategy allowed for the selective synthesis of either diastereomer from a common precursor.

The synthesis of other related natural products, such as parvistones D and E, has been achieved from a common precursor also used for this compound synthesis. researchgate.netust.hk This highlights the versatility of the developed synthetic strategies in accessing a range of structurally related tetrahydropyran-containing natural products.

A notable synthesis of a this compound analogue was achieved using a Barbier reaction and Luche reduction as key steps. rsc.org The synthetic route started with an alkenol, which was converted to an alkynol. This alkynol was then reacted with 4-chlorobenzaldehyde, followed by a series of oxidation and deprotection steps to yield a 2,3-dihydro-4H-pyran-4-one intermediate. rsc.org Further transformations, including a zinc-mediated Barbier allylation, led to the final analogue. rsc.org

The table below summarizes some of the key synthetic strategies and the types of analogues and congeners prepared.

| Key Reaction/Strategy | Intermediate/Precursor | Resulting Analogue/Congener | Ref. |

| Prins Cyclization, Mitsunobu Reaction, Cross-Metathesis/Wacker Oxidation | Hepta-1,6-dien-4-ol and benzaldehyde | Diospongin A analogues | researchgate.net |

| Maitland–Japp Reaction, Gilman Cuprate Addition | 6-substituted-2H-dihydropyran-4-ones | 2,6-trans-Tetrahydropyran-4-ones | rsc.orgrsc.org |

| Maitland–Japp Reaction, L-Selectride Addition | 6-substituted-2H-dihydropyran-4-ones | 3,6-disubstituted tetrahydropyrans | rsc.orgrsc.org |

| Julia–Kocienski Olefination | Optically pure sulfone and benzaldehyde | ent-Diospongin A and epimer-Diospongin B | aurigeneservices.com |

| δ-Hydroxyalkynone Rearrangement, Luche Reduction | δ-Hydroxyalkynone | This compound and analogues | nih.gov |

| Ring-Closing Metathesis/Deprotection/Oxa-Michael Addition | Homoallylic alcohol | Diospongin A and this compound | digitellinc.com |

| Barbier Reaction, Luche Reduction | Alkenol and 4-chlorobenzaldehyde | This compound analogue | rsc.org |

Structural Elucidation and Stereochemical Assignment Methodologies

Advanced Spectroscopic Techniques for Structure Determination

The foundational characterization of Diospongin B was accomplished through the integrated application of several spectroscopic methods. Each technique offered unique insights into the molecule's complex architecture. The structures of this compound and other new diarylheptanoids were determined by analyzing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and high-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) thieme-connect.com.

NMR spectroscopy was pivotal in mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra, acquired in deuterated chloroform (B151607) (CDCl₃), provided detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectral data revealed the presence of aromatic protons, methine protons adjacent to oxygen atoms, and a series of methylene (B1212753) and methine protons constituting the tetrahydropyran (B127337) ring and its substituents. For instance, a publication on the concise enantioselective synthesis of diospongins A and B reported specific chemical shifts and coupling constants for this compound. nih.gov Key signals in the ¹H NMR spectrum (600 MHz, CDCl₃) include aromatic protons observed as a doublet at δ 7.98 ppm and multiplets between δ 7.34-7.57 ppm. nih.gov Protons on the tetrahydropyran ring and its side chains appear at characteristic shifts, allowing for the determination of their relative positions and orientations. nih.gov

¹³C NMR spectroscopy complemented the proton data by identifying the carbon skeleton. The spectrum of this compound showed distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the tetrahydropyran ring and side chains. nih.gov For example, the carbonyl carbon resonates at approximately δ 198.3 ppm, while the carbons of the phenyl groups and the tetrahydropyran core appear in their respective characteristic regions. nih.gov The relative stereochemistry of this compound was further investigated using Rotating frame Overhauser Effect Spectroscopy (ROESY) and by analyzing coupling constants in the ¹H-NMR spectra. thieme-connect.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 7.98 | d | 7.8 | 2H | Aromatic | nih.gov |

| 7.57 | t | 7.2 | 1H | Aromatic | nih.gov |

| 7.47 | t | 7.8 | 2H | Aromatic | nih.gov |

| 7.34 | m | 5H | Aromatic | nih.gov | |

| 5.20 | t | 4.2 | 1H | Methine | nih.gov |

| 4.23 | m | 1H | Methine | nih.gov | |

| 4.03 | m | 1H | Methine | nih.gov | |

| 3.45 | dd | 7.2, 15.6 | 1H | Methylene | nih.gov |

| 3.18 | dd | 6.0, 15.6 | 1H | Methylene | nih.gov |

| 2.51 | m | 1H | Methine | nih.gov | |

| 2.05 | m | 1H | Methine | nih.gov | |

| 1.92 | ddd | 5.4, 10.2, 15.0 | 1H | Methylene | nih.gov |

| 1.62 | br s | 1H | Hydroxyl | nih.gov |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Reference |

|---|---|---|

| 198.3 | Carbonyl | nih.gov |

| 140.2 | Aromatic | nih.gov |

| 137.2 | Aromatic | nih.gov |

| 133.2 | Aromatic | nih.gov |

| 128.6 | Aromatic | nih.gov |

| 128.5 | Aromatic | nih.gov |

| 128.3 | Aromatic | nih.gov |

| 127.1 | Aromatic | nih.gov |

| 126.3 | Aromatic | nih.gov |

| 72.3 | Aliphatic (C-O) | nih.gov |

| 66.9 | Aliphatic (C-O) | nih.gov |

| 64.3 | Aliphatic (C-O) | nih.gov |

| 44.6 | Aliphatic | nih.gov |

| 40.2 | Aliphatic | nih.gov |

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound and its synthetic precursors. nih.govnycu.edu.tw Specifically, high-resolution Fast Atom Bombardment (FAB-MS) was utilized in the initial isolation and characterization studies. thieme-connect.com For synthetic intermediates of this compound, HRMS data provided precise mass measurements, which were used to confirm their molecular formulas. For example, the HRMS data for a key intermediate was calculated as C₂₁H₂₄BrO₃ [M+H]⁺ 403.0903 and found to be 403.0928, confirming its elemental composition. nih.gov This technique is crucial for verifying the identity of synthesized compounds by ensuring their molecular weight and formula match the expected values.

While direct CD spectroscopic data for this compound itself is not extensively detailed in the provided context, the technique is a powerful tool for determining the absolute configuration of chiral molecules. mtoz-biolabs.com The absolute stereochemistry of the related compound, diospongin C, was identified by analyzing the CD spectrum of its dibenzoate derivative. thieme-connect.com This approach, known as the exciton (B1674681) chirality method, relies on the interaction of chromophores introduced into the molecule. nih.gov For this compound, its absolute configuration was determined using the advanced Mosher method, which involves the formation of diastereomeric esters and subsequent analysis of their ¹H NMR spectra to deduce the stereochemistry at a specific chiral center. thieme-connect.com This chemical derivatization method, coupled with spectroscopic analysis, is a well-established procedure for assigning the absolute configuration of natural products.

Biological Activities and Molecular Mechanisms Preclinical Investigations

Antiosteoporotic Activity

Diospongin B has been identified as a promising agent for the development of novel antiosteoporotic drugs due to its potent inhibitory effects on bone resorption. derpharmachemica.comrsc.orgrsc.org Its activity has been shown to be significantly greater than its stereoisomer, Diospongin A, highlighting the crucial role of its specific three-dimensional structure. derpharmachemica.comthieme-connect.com

Inhibition of Bone Resorption in In Vitro Systems

The primary antiosteoporotic potential of this compound was established through its ability to inhibit bone resorption in laboratory settings. In bone organ culture systems, this compound demonstrated a potent inhibitory effect on bone resorption that was induced by parathyroid hormone (PTH). derpharmachemica.comrsc.orgthieme-connect.com This activity is significant as PTH is a key regulator of bone metabolism, and its overactivity can lead to excessive bone loss.

The inhibitory action was quantified by measuring the release of calcium (Ca) from bone tissues. Specifically, studies using a neonatal mouse calvaria organ culture model assessed the inhibition of 45Ca release, a direct marker of bone resorption. nih.gov Research indicates that this compound exhibits potent inhibition of this process. nih.govscispace.com The activity of this compound has been reported to be comparable to that of elcatonin, a calcitonin analogue used clinically to treat osteoporosis. derpharmachemica.com

Cellular Mechanisms of Action in Osteoclastogenesis Inhibition

Bone resorption is exclusively carried out by osteoclasts, large multinucleated cells that differentiate from hematopoietic precursors of the monocyte/macrophage lineage. mdpi.comsoton.ac.uk The anti-resorptive activity of this compound is therefore directly linked to the inhibition of the formation or function of these cells. While detailed studies on the specific cellular mechanisms of this compound are limited, its potent inhibition of bone resorption in organ culture suggests a strong influence on osteoclast activity. derpharmachemica.comnih.gov The aqueous extract of Dioscorea spongiosa, the plant from which this compound is derived, has been shown to significantly inhibit osteoclast formation. nih.gov This implies that the anti-resorptive effects of constituents like this compound are likely mediated through the suppression of osteoclastogenesis—the process of osteoclast differentiation and maturation. nih.govbiocrick.com

Molecular Targets and Signaling Pathway Modulation in Bone Metabolism

The precise molecular targets of this compound in bone metabolism have not been extensively detailed in the available scientific literature. However, the process of osteoclastogenesis, which this compound inhibits, is primarily controlled by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)/RANK/Osteoprotegerin (OPG) signaling axis. mdpi.comnih.gov RANKL, upon binding to its receptor RANK on osteoclast precursors, initiates a cascade of downstream signaling events involving pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB), which are essential for osteoclast differentiation and activation. nih.govmdpi.com It is plausible that this compound exerts its anti-resorptive effects by modulating key components within these signaling pathways, thereby disrupting the differentiation or function of osteoclasts. Further research is required to elucidate the specific molecular interactions of this compound within these pathways.

Evaluation in Preclinical In Vivo Animal Models of Bone Loss

While in vitro studies have strongly supported the anti-osteoporotic potential of this compound, evaluations of the isolated compound in in vivo animal models of bone loss, such as ovariectomized rats, have not been reported in the reviewed scientific literature. Studies have been conducted on fractions of Dioscorea spongiosa extract and other related compounds like diosgenin (B1670711), which have shown protective effects against bone loss in animal models. biocrick.comnih.gov However, specific in vivo data for purified this compound is currently lacking.

Other Investigated Biological Potentials

Beyond its effects on bone, this compound has been explored for other pharmacological activities, reflecting the diverse biological roles of diarylheptanoids. derpharmachemica.comnih.gov

Anti-Leishmanial Effects in In Vitro Parasite Models

This compound has been investigated for its activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. nih.govnih.gov In a screening of tetrahydropyran (B127337) derivatives, this compound was tested for its leishmanicidal effects on both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.gov The compound was also evaluated for its cytotoxicity against human monocytic THP-1 cells to determine its selectivity. nih.govmdpi.com

The results indicated that this compound possesses anti-leishmanial activity, although it was not among the most potent compounds identified in the study. nih.gov

| Target | Organism/Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Promastigotes | Leishmania donovani | 31.21 | nih.gov |

| Amastigotes | Leishmania donovani | 40.19 | nih.gov |

| Cytotoxicity (CC₅₀) | THP-1 Human Macrophages | > 80 | nih.gov |

Exploration of Anti-inflammatory Modulations

This compound, a member of the diarylheptanoid class of natural products, is implicated in significant anti-inflammatory activities based on preclinical investigations of related compounds. worldscientific.com The primary mechanism underlying the anti-inflammatory effects of diarylheptanoids involves the modulation of key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. nih.govscirp.org NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. scirp.orgtjdr.org Studies on various diarylheptanoids have demonstrated their ability to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade. nih.govscirp.org

The inhibition of NF-κB by diarylheptanoids can occur through several upstream mechanisms. One such mechanism involves the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAchR). Certain diarylheptanoids have been identified as agonists of the α7 nAchR-JAK2-STAT3 signaling pathway. nih.gov Activation of this pathway leads to the downstream suppression of NF-κB activation. nih.gov In studies using murine macrophage cells (RAW264.7), specific diarylheptanoids markedly blocked the lipopolysaccharide (LPS)-induced production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, some diarylheptanoids can reduce the expression of Toll-like receptor 4 (TLR4), a key receptor that recognizes LPS and initiates inflammatory signaling. worldscientific.comnih.gov By downregulating TLR4 and inhibiting the Akt signaling pathway, these compounds prevent the activation of NF-κB in keratinocytes, which can in turn reduce skin inflammatory responses. worldscientific.comnih.gov Compounds with a tetrahydropyran-4-one structure, similar to that found in this compound, are also recognized for their anti-inflammatory and COX-1/-2 inhibitory activities. researchgate.net

Investigation of Potential Antiviral Activities

Preclinical in silico studies have highlighted the potential of this compound as an antiviral agent. Specifically, molecular docking simulations have identified this compound as a potential inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. sjtu.edu.cnresearchgate.net Reverse-transcriptase inhibitors (RTIs) are a critical class of antiretroviral drugs that block the replication of HIV. wikipedia.org

The study identified this compound from a database of traditional Chinese medicine compounds and found that it exhibited a good binding affinity for the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the enzyme. sjtu.edu.cn NNRTIs are allosteric inhibitors that bind to a site distinct from the active site of the reverse transcriptase, inducing a conformational change that inhibits the enzyme's function. wikipedia.org The favorable binding energy observed in the simulation suggests that this compound may act as an NNRTI, warranting further experimental validation to confirm this potential mechanism of antiviral activity. sjtu.edu.cnresearchgate.net

Assessment of Antioxidant Pathways

As a diarylheptanoid, this compound is predicted to possess significant antioxidant properties. This class of compounds is known to combat oxidative stress through multiple mechanisms. researchgate.net A primary pathway implicated in the antioxidant activity of diarylheptanoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netresearchgate.netmdpi.com

The Nrf2 pathway is a major cellular defense mechanism against oxidative or electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. nih.govmdpi.com However, in the presence of oxidative stress or activators like certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. mdpi.comnih.gov These genes encode for a range of protective proteins, including detoxifying enzymes and antioxidant proteins that enhance the cell's capacity to neutralize reactive oxygen species (ROS). researchgate.netresearchgate.netnih.gov The ability of diarylheptanoids to scavenge ROS directly and to enhance endogenous antioxidant defenses via the Nrf2 pathway is a critical aspect of their biological activity. researchgate.netresearchgate.net

Analysis of Anticancer Cellular Effects

Growth Inhibition in Specific Cancer Cell Lines

Diarylheptanoids, the chemical class to which this compound belongs, have demonstrated notable antiproliferative potential across various human cancer cell lines. researchgate.net For instance, related diarylheptanoids have shown inhibitory activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. researchgate.net While specific cytotoxic data for this compound is limited in the reviewed literature, studies on extracts from Dioscorea species, the natural source of this compound, have shown cytotoxic activity against a range of cancer cell lines, including lung (COR-L23), breast (MCF-7), prostate (PC3), liver (HepG2), and cervical (Hela) cancer cells. researchgate.net The crude extract of Dioscorea membranacea was found to be less toxic to normal human lung cells (MRC-5) compared to the tested cancer cell lines, suggesting a degree of selectivity. researchgate.net

The cytotoxic potential of compounds containing a tetrahydropyran core, a key structural feature of this compound, has been investigated. The table below shows the cytotoxic activities of various tetrahydropyran derivatives and other related compounds against several human cancer cell lines, illustrating the potential of this chemical scaffold.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Flavone-triazole-tetrahydropyran Conjugate (3j) | KCL22 (Chronic Myelogenous Leukemia) | 0.61 | researchgate.net |

| Flavone-triazole-tetrahydropyran Conjugate (4d) | HeLa (Cervical Cancer) | 0.65 | researchgate.net |

| Flavone-triazole-tetrahydropyran Conjugate (4e) | MDA-MB-231 (Breast Cancer) | 0.70 | researchgate.net |

| Chalcone Derivative (13) | MCF-7 (Breast Cancer) | 3.30 | nih.govsemanticscholar.org |

| Chalcone Derivative (12) | MCF-7 (Breast Cancer) | 4.19 | nih.govsemanticscholar.org |

| Chalcone Derivative (12) | MDA-MB-231 (Breast Cancer) | 6.12 | nih.govsemanticscholar.org |

| Dihydrophenanthrene (1) | COR-L23 (Lung Carcinoma) | 14.89 | researchgate.net |

| Dihydrophenanthrene (1) | MCF-7 (Breast Cancer) | 17.49 | researchgate.net |

This table presents data for compounds structurally related to or sharing key motifs with this compound to illustrate potential activity, as direct IC₅₀ values for this compound against these cancer cell lines were not available in the cited literature.

Apoptotic Pathway Induction

The anticancer effects of diarylheptanoids and related compounds from Dioscorea species are often mediated through the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com Preclinical studies on compounds like diosgenin, which is also isolated from Dioscorea plants, show that it can induce apoptosis by modulating multiple cell signaling pathways that are critical for cell cycle regulation and survival. mdpi.com

One of the key mechanisms is the suppression of pro-survival pathways such as NF-κB and STAT3. mdpi.com The induction of apoptosis by some diarylheptanoids is linked to an increase in the expression of GADD45B (Growth Arrest and DNA-Damage-inducible, Beta), a protein that contributes to cell growth inhibition and death. researchgate.net In some cancer cells, diosgenin has been shown to induce caspase-dependent apoptosis. mdpi.com This process can be initiated by the production of reactive oxygen species (ROS), which in turn promotes the phosphorylation of signaling proteins like JNK and p38, leading to the transport of pro-apoptotic proteins like Bax to the mitochondria and subsequent activation of caspases. nih.gov These mechanisms, observed in structurally related compounds, suggest potential pathways through which this compound may exert its cytotoxic effects. mdpi.comnih.govrsc.org

Immunomodulatory Activity

This compound, as a diarylheptanoid, is expected to possess immunomodulatory properties. This activity is closely linked to its anti-inflammatory effects, primarily through the regulation of immune cell function and cytokine production. researchgate.netnih.gov The modulation of the NF-κB signaling pathway in immune cells such as macrophages is a cornerstone of this activity. nih.govscirp.org By inhibiting NF-κB, diarylheptanoids can decrease the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are key mediators of the immune response. nih.govexplorationpub.comnews-medical.net

The interaction of diarylheptanoids with the α7 nAchR-JAK2-STAT3 signaling pathway represents another layer of immunomodulation, ultimately leading to the suppression of inflammatory responses in macrophages. nih.gov Furthermore, the ability of related compounds to modulate the activity of keratinocytes suggests a role in cutaneous immunity and inflammatory skin conditions. worldscientific.comnih.gov The rhizomes of Dioscorea species have been noted for their ability to enhance immunity, and compounds isolated from them have shown immunomodulatory activity. tjdr.orgscispace.com This suggests that this compound could act as an immunomodulatory agent, capable of fine-tuning immune responses, particularly in the context of inflammatory diseases. rsc.org

Structure Activity Relationship Sar Studies of Diospongin B

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms within Diospongin B is a critical determinant of its biological function. The specific stereochemistry of the substituents on the tetrahydropyran (B127337) ring profoundly influences its efficacy.

Comparative Analysis with Diastereomers (e.g., Diospongin A)

A compelling illustration of the importance of stereochemistry is the comparative analysis of this compound with its diastereomer, Diospongin A. Both compounds share the same molecular formula and connectivity but differ in the spatial orientation of the substituents on the tetrahydropyran core. This compound possesses a trans relationship between the substituents at the C-2 and C-6 positions of the tetrahydropyran ring, whereas Diospongin A has a cis configuration. whiterose.ac.ukthieme-connect.com

This subtle stereochemical difference has a profound impact on their biological activity. Research has consistently demonstrated that this compound exhibits potent inhibitory activity against bone resorption, a key process in osteoporosis. In stark contrast, Diospongin A is devoid of this significant anti-osteoporotic activity. whiterose.ac.ukrsc.org This stark difference underscores that the trans-configuration of the diarylheptanoid side chains on the tetrahydropyran ring is an absolute requirement for the anti-osteoporotic efficacy of this class of compounds.

Table 1: Comparative Biological Activity of Diospongin A and this compound

| Compound | Stereochemistry (C2-C6) | Anti-osteoporotic Activity |

| Diospongin A | cis | Inactive |

| This compound | trans | Active |

Identification of Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For this compound, key pharmacophoric elements have been identified through comparative studies and synthetic efforts.

The essential components for the anti-osteoporotic activity of this compound include:

The Tetrahydropyran (THP) Core : This heterocyclic ring serves as the central scaffold, correctly orienting the substituents for interaction with the biological target. thieme-connect.com

The trans-Substituted Diarylheptanoid Side Chains : As established, the trans orientation of the two phenyl-containing side chains at positions 2 and 6 is crucial for activity. whiterose.ac.uk

Computational Approaches in SAR Analysis

To further elucidate the SAR of this compound and to guide the design of novel analogs, computational methods are increasingly being employed. These in silico techniques provide valuable insights into the molecular interactions and properties that govern biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to model its interaction with potential protein targets involved in bone metabolism. For instance, some studies have investigated the interaction of various phytochemicals, including diarylheptanoids, with estrogen receptors, which are known to play a role in bone health. physiology.org

While specific docking studies of this compound with targets directly responsible for its anti-osteoporotic activity are not extensively reported in the literature, the principles of this method are highly applicable. A typical molecular docking workflow would involve:

Preparation of the Ligand : Building the 3D structure of this compound and its analogs and optimizing their geometries.

Identification and Preparation of the Receptor : Selecting a relevant protein target (e.g., an enzyme or receptor involved in osteoclast activity) and preparing its 3D structure.

Docking Simulation : Using a docking algorithm to fit the ligand into the active site of the receptor.

Analysis of Results : Evaluating the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Such studies could help to visualize how the trans stereochemistry and the pharmacophoric elements of this compound contribute to its binding and inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. japsonline.com For this compound and its analogs, a QSAR study could be conducted to quantify the relationship between their structural features and their anti-osteoporotic potency.

The development of a QSAR model for this compound analogs would typically involve the following steps:

Data Set Preparation : Assembling a series of this compound analogs with experimentally determined anti-osteoporotic activities.

Descriptor Calculation : Calculating a variety of molecular descriptors for each analog, which can be categorized as constitutional, topological, geometrical, and electronic descriptors.

Model Development : Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : Rigorously testing the predictive power of the model using internal and external validation techniques.

Although a specific QSAR study focused solely on this compound and its anti-osteoporotic activity is not prominently featured in the current literature, the principles of QSAR are well-established for diarylheptanoids and other classes of bioactive compounds. japsonline.comkyobobook.co.kr A well-validated QSAR model could be a powerful tool for predicting the activity of newly designed this compound analogs, thereby prioritizing their synthesis and experimental testing.

Biosynthetic Pathway Considerations

Hypothesized Biosynthetic Route of Diospongin B in Dioscorea spongiosa

The biosynthesis of diarylheptanoids, the structural class to which the aglycone of this compound belongs, is known to originate from the phenylpropanoid and polyketide pathways. tcichemicals.comnih.gov The general scheme involves the combination of precursors derived from both pathways to construct the characteristic 1,7-diphenylheptane (B14701375) skeleton. tcichemicals.comnih.gov

The proposed pathway likely begins with the shikimic acid pathway, producing the aromatic amino acids L-phenylalanine and L-tyrosine. tcichemicals.comresearchgate.net These amino acids serve as the entry point into the phenylpropanoid pathway. Through a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), these amino acids are converted into cinnamoyl-CoA derivatives, such as p-coumaroyl-CoA. researchgate.netnih.gov

The heptane (B126788) chain connecting the two aryl groups is thought to be constructed via the polyketide pathway. tcichemicals.com This involves the extension of a cinnamoyl-CoA starter unit with acetate (B1210297) units derived from malonyl-CoA. uni-regensburg.de

Enzymatic Transformations and Key Precursors

The biosynthesis of the diarylheptanoid core of this compound is believed to involve several key enzymatic transformations and precursor molecules.

Key Precursors:

| Precursor Molecule | Originating Pathway | Role in Biosynthesis |

| L-Phenylalanine | Shikimic Acid Pathway | Initial building block for the phenylpropanoid pathway. tcichemicals.comresearchgate.net |

| L-Tyrosine | Shikimic Acid Pathway | Alternative initial building block for the phenylpropanoid pathway. tcichemicals.com |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | A key intermediate that serves as a starter unit for polyketide synthesis. nih.govpnas.org |

| Malonyl-CoA | Fatty Acid Synthesis | Provides two-carbon units for the extension of the polyketide chain. tcichemicals.compnas.org |

Key Enzymatic Transformations:

The formation of the diarylheptanoid structure is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs). nih.govnih.gov In the biosynthesis of similar compounds like curcumin (B1669340), two distinct type III PKSs work in tandem: diketide-CoA synthase (DCS) and curcumin synthase (CURS). nih.govmdpi.com

Diketide Formation: A starter molecule, likely a derivative of p-coumaroyl-CoA, undergoes condensation with one molecule of malonyl-CoA. This reaction is catalyzed by an enzyme with diketide-CoA synthase (DCS) activity. nih.govnih.gov

Chain Extension and Cyclization: The resulting diketide-CoA is then condensed with a second molecule of a cinnamoyl-CoA derivative. This step is catalyzed by an enzyme analogous to curcuminoid synthase (CURS), leading to the formation of the linear diarylheptanoid scaffold. nih.govpnas.org

Cyclization of the Heptane Chain: A key structural feature of this compound is its tetrahydropyran (B127337) ring. researchgate.net The formation of this ring from the open-chain diarylheptanoid precursor is a critical step. While the exact mechanism in Dioscorea spongiosa is unknown, it is hypothesized to occur through an intramolecular Michael addition or a similar cyclization reaction, potentially enzyme-catalyzed.

Analogies to Known Diarylheptanoid and Polyketide Biosynthesis

The proposed biosynthetic pathway for this compound draws strong parallels with the well-studied biosynthesis of other diarylheptanoids, such as curcumin from Curcuma longa. uni-regensburg.demdpi.com The involvement of type III PKSs in condensing phenylpropanoid-derived CoA esters with malonyl-CoA is a conserved mechanism. nih.govnih.gov

Research on curcuminoid biosynthesis has revealed two main routes:

A two-step mechanism: Involving two separate PKS enzymes (DCS and CURS) as described above. nih.govmdpi.com

A one-pot mechanism: Catalyzed by a single curcuminoid synthase (CUS) that facilitates the condensation of two p-coumaroyl-CoA molecules with one malonyl-CoA molecule to form the diarylheptanoid scaffold directly. pnas.orgacs.org

It is plausible that the biosynthesis of the aglycone of this compound follows one of these established models. The subsequent formation of the tetrahydropyran ring represents a modification of the basic diarylheptanoid structure. The final step in the biosynthesis of this compound would be the glycosylation of the diarylheptanoid aglycone, where a sugar moiety is attached to form the C-glycoside.

The study of various plant species has shown the versatility of type III PKSs in producing a diverse array of polyketides, including flavonoids, stilbenes, and diarylheptanoids. nih.govnih.gov The specific outcome of the enzymatic reaction is determined by the starter molecule specificity of the PKS and the number of condensation reactions it catalyzes. The enzymes involved in the biosynthesis of this compound in Dioscorea spongiosa likely share evolutionary and mechanistic similarities with these known PKSs.

Advanced Analytical Methodologies for Research Applications

Development of Quantitative Assays for Research Studies

Quantitative analysis is fundamental to understanding the behavior and properties of a compound in biological and chemical systems. The development of robust assays is key to accurately determining the concentration of Diospongin B in complex matrices, which is essential for pharmacokinetic, metabolic, and various bioactivity studies.

For the quantification of diarylheptanoids such as this compound in complex biological matrices like plasma or tissue extracts, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. mdpi.comoup.com This technique offers high sensitivity, selectivity, and speed, which are critical when dealing with low concentrations and complex sample compositions. mdpi.com The multiple reaction monitoring (MRM) mode in a triple quadrupole (TQ) mass spectrometer is often considered the gold standard for quantification due to its superior specificity and sensitivity. mdpi.com

A typical UPLC-MS/MS method for a diarylheptanoid would involve extraction of the analyte from the matrix, often through protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. phcog.com

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. jst.go.jpfrontiersin.org A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile is commonly used to achieve optimal separation from endogenous interferences. phcog.comfrontiersin.org

The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode, depending on the compound's structure, to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Specific precursor-to-product ion transitions are monitored in MRM mode to ensure highly selective quantification.

Below is a table summarizing typical parameters for a UPLC-MS/MS quantitative assay for diarylheptanoids, which would be applicable for this compound.

Table 1: Representative UPLC-MS/MS Parameters for Diarylheptanoid Quantification

| Parameter | Typical Value / Condition |

|---|---|

| Chromatography | UPLC |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | Triple Quadrupole (TQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Method Validation | |

| Linearity (R²) | > 0.999 jst.go.jpnih.gov |

| Limit of Detection (LOD) | 0.06 - 0.22 µg/mL nih.gov |

| Limit of Quantification (LOQ) | 0.18 - 0.69 µg/mL nih.gov |

| Precision (RSD) | < 2% nih.gov |

This table presents a compilation of typical values from studies on related diarylheptanoids and serves as a guide for developing a quantitative method for this compound. jst.go.jpnih.gov

Methods for Purity and Identity Confirmation in Research Samples

Confirming the identity and assessing the purity of a research sample of this compound is a critical step before its use in any biological or chemical study. A combination of spectroscopic and spectrometric techniques is employed to provide an unambiguous structural confirmation and to ensure the absence of significant impurities.

The primary methods for identity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thieme-connect.com High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule. nycu.edu.twresearchgate.net For this compound (C₁₉H₂₀O₃), the expected exact mass would be used to confirm its molecular formula.

¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and signal integrations create a unique fingerprint of the compound's structure. thieme-connect.comnih.gov The stereochemistry of this compound can be confirmed using advanced NMR techniques like Rotating frame Overhauser Effect Spectroscopy (ROESY). thieme-connect.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies. nycu.edu.twthieme-connect.de

Purity is often initially assessed by chromatographic methods like High-Performance Liquid Chromatography (HPLC) with a universal detector such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). jst.go.jpfrontiersin.org A pure sample should ideally show a single peak. The purity of diarylheptanoids is typically determined to be greater than 98% by HPLC analysis for use in biological assays. jst.go.jpfrontiersin.org

The following tables summarize the characteristic analytical data used for the identity confirmation of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|

Table 3: Key ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|

| 7.98 (d, J=7.8 Hz, 2H) | 198.3 | nih.gov |

| 7.57 (t, J=7.2 Hz, 1H) | 140.2 | nih.gov |

| 7.47 (t, J=7.8 Hz, 2H) | 137.2 | nih.gov |

| 7.34 (m, 5H) | 133.2 | nih.gov |

| 5.20 (t, J=4.2 Hz, 1H) | 128.6 | nih.gov |

| 4.23 (m, 1H) | 128.5 | nih.gov |

| 4.03 (m, 1H) | 128.3 | nih.gov |

| 3.45 (dd, J=7.2, 15.6 Hz, 1H) | 127.1 | nih.gov |

| 3.18 (dd, J=6.0, 15.6 Hz, 1H) | 126.3 | nih.gov |

| 2.51 (m, 1H) | 72.3 | nih.gov |

| 2.05 (m, 1H) | 66.9 | nih.gov |

| 1.92 (ddd, J=5.4, 10.2, 15.0 Hz, 1H) | 64.3 | nih.gov |

| 1.50 (dd, J=9.0, 12.0 Hz, 1H) | 44.6 | nih.gov |

| 40.2 | nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diospongin A |

| Acetonitrile |

| Methanol |

Future Research Trajectories and Academic Perspectives

Exploration of Novel Molecular Targets and Pathways

Diospongin B, a diarylheptanoid first isolated from Dioscorea spongiosa, has demonstrated notable anti-osteoporotic activity. scribd.com Initial research indicates that its mechanism involves the inhibition of bone resorption by preventing calcium release and suppressing the formation of osteoclasts, the cells responsible for bone breakdown. scribd.com Concurrently, it has been shown to stimulate the proliferation of osteoblast-like cells, which are crucial for bone formation. ias.ac.in

While these findings are significant, the precise molecular targets and signaling pathways through which this compound exerts these effects remain largely uncharacterized. The current understanding is based on cellular and tissue-level observations. Future research must delve deeper to identify the specific proteins, enzymes, or receptors that this compound directly interacts with to initiate its anti-osteoporotic action. Elucidating these molecular targets is a critical step toward validating its therapeutic potential and understanding its mechanism of action comprehensively. Investigating its influence on key signaling pathways in bone metabolism, such as the RANKL/RANK/OPG pathway, Wnt/β-catenin pathway, or bone morphogenetic protein (BMP) signaling, could provide a more detailed mechanistic picture. The exploration of such novel molecular targets is a primary objective for advancing the study of this compound.

Advancements in Efficient and Sustainable Synthetic Strategies

The unique trisubstituted tetrahydropyran (B127337) (THP) core of this compound has made it an attractive target for synthetic organic chemists. researchgate.net Over the past two decades, numerous synthetic approaches have been developed, reflecting an evolution toward more efficient and sustainable methods. researchgate.net

Early and ongoing strategies have employed a variety of chemical reactions to construct the core structure and set its stereochemistry. These include:

Stereoselective reductions of oxocarbenium cations derived from common lactone intermediates. researchgate.netwhiterose.ac.uk

Intramolecular Michael additions and oxy-Michael reactions to form the tetrahydropyran ring.

The Maitland-Japp reaction , which has been utilized to create 2H-dihydropyran-4-one intermediates that are then converted to the final tetrahydropyran structure.

Enantioselective cyclization and allylic Suzuki-Miyaura coupling reactions.

Cobalt-catalyzed aerobic oxidation of 5-hexenols to stereoselectively form the tetrahydropyran ring.

Rational Design and Synthesis of Highly Potent and Selective Analogues

The synthesis of analogues—molecules with structures modified from the original natural product—is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. Several analogues of this compound have been synthesized, including its epimer and other stereoisomers. The creation of these related compounds allows researchers to study structure-activity relationships (SAR), revealing which parts of the molecule are essential for its biological effects.

Future research will focus on the rational design of new analogues based on a growing understanding of this compound's mechanism. For example, once a specific molecular target is identified, computational modeling and docking studies can be used to predict modifications that would enhance binding affinity and selectivity. Researchers have already begun creating analogues by altering key functional groups or replacing parts of the carbon skeleton, such as in the synthesis of aza-analogues where an oxygen atom in the ring is replaced by nitrogen. This rational, hypothesis-driven approach to analogue synthesis is expected to yield new compounds with significantly enhanced anti-osteoporotic activity or other potentially valuable biological properties.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A significant future direction in this compound research is the integration of "omics" technologies. These high-throughput methods—including genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites)—offer a systems-biology approach to understanding the complex molecular effects of a compound on a biological system.

Currently, no specific omics studies on this compound have been published. However, applying these technologies could revolutionize our understanding of its mechanism. For example:

Proteomics could be used to analyze changes in the entire protein landscape of bone cells after treatment with this compound, identifying which proteins are up- or down-regulated and thus revealing the affected pathways.

Metabolomics could identify changes in the metabolic profile of these cells, providing insights into how this compound alters cellular energy and signaling processes.

Transcriptomics would reveal changes in gene expression, providing an even broader view of the cellular response.

By integrating data from these different omics layers, researchers can construct a comprehensive network of the molecular interactions and regulatory events triggered by this compound, moving beyond a single target to a holistic view of its biological impact.

Investigation of Synergistic Biological Interactions with Other Compounds

In natural product research and traditional medicine, it is recognized that compounds can act in synergy, where their combined effect is greater than the sum of their individual effects. The investigation of such synergistic interactions for this compound represents a promising, yet unexplored, avenue of research.

Future studies could explore the effects of combining this compound with other known anti-osteoporotic agents. A synergistic interaction could potentially lead to more effective therapies at lower doses, which might reduce the risk of side effects. Furthermore, as a component of a plant extract, this compound naturally co-exists with other molecules. scribd.com Investigating its interactions with other diarylheptanoids or compounds from Dioscorea spongiosa could reveal synergistic partnerships that enhance its bioactivity. This line of inquiry is crucial for potentially translating this natural product into a more effective therapeutic strategy, either as a standalone agent or as part of a combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diospongin B, and how can researchers ensure reproducibility of these methods?

- Methodological Answer : The synthesis involves sequential reactions starting from precursor compounds. For example, compound 14 is treated with N,N-diisopropylethylamine, MOMCl, and NaI in THF to yield intermediate 15 , followed by PdCl₂/CuCl-mediated conversion in DMF/H₂O to produce this compound . To ensure reproducibility:

- Document reaction conditions (solvent, temperature, catalyst ratios) in detail.

- Report purification steps (e.g., column chromatography, recrystallization) and characterize intermediates using NMR and mass spectrometry .

- Include supplementary data (e.g., IR peaks, δH/δC values) for cross-verification .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure, and what analytical parameters must be reported?

- Methodological Answer :

- 1H/13C NMR : Report chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) to confirm stereochemistry and functional groups .

- IR Spectroscopy : Highlight key absorption bands (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass Spectrometry : Provide molecular ion peaks (e.g., m/z = 250 [M+H]⁺) and fragmentation patterns .

- Compare data with literature values to validate structural assignments .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes in this compound synthesis using catalytic systems?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., chiral Lewis acids) during key steps like the Prins cyclization or oxa-Michael addition to control 2,6-trans or 3,3,6-trisubstituted configurations .

- Conduct kinetic studies to identify optimal reaction conditions (e.g., solvent polarity, temperature) for enantioselectivity.

- Use computational modeling (DFT calculations) to predict transition states and rationalize stereochemical outcomes .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Perform dose-response studies across multiple cell lines and animal models to assess bioavailability and metabolism differences .

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with in vivo efficacy .

- Validate target engagement via techniques like thermal shift assays or CRISPR-mediated gene knockout .

Q. How should sample size calculations be approached in preclinical studies involving this compound?

- Methodological Answer :

- Define the minimal clinically important difference (MCID) based on pilot data or prior literature .

- Use power analysis (α = 0.05, β = 0.20) to determine the required sample size for detecting effect sizes in cytotoxicity or anti-inflammatory assays .

- For pilot studies, justify sample sizes using feasibility criteria (e.g., resource constraints) and plan for interim analyses .

Q. What methodologies enable the isolation of bioactive this compound derivatives from complex matrices?

- Methodological Answer :

- Combine chromatographic techniques (e.g., HPLC with chiral columns) and bioactivity-guided fractionation using assays relevant to the target (e.g., antimicrobial zones of inhibition) .

- Employ LC-MS/MS with molecular networking to dereplicate known compounds and prioritize novel derivatives .

Q. How can multivariate analysis improve the interpretation of structure-activity relationship (SAR) data for this compound analogs?

- Methodological Answer :

- Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Use clustering algorithms to group analogs with similar SAR profiles and identify key functional groups driving activity .

Key Considerations for Advanced Research

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including supplementary data for uncommon procedures .

- Data Contradictions : Use triangulation (e.g., orthogonal assays, independent replication) to validate findings .

- Ethical Compliance : For studies involving human subjects, document IRB approvals and data anonymization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.